![molecular formula C11H16N2O3S B2607662 N1-(1-hydroxybutan-2-yl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 920383-92-2](/img/structure/B2607662.png)
N1-(1-hydroxybutan-2-yl)-N2-(thiophen-2-ylmethyl)oxalamide
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Description
N1-(1-hydroxybutan-2-yl)-N2-(thiophen-2-ylmethyl)oxalamide is a compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. This compound is a member of the oxalamide family and has been found to possess various biochemical and physiological effects.
Scientific Research Applications
- Potential Applications : Development of novel antimicrobial agents, wound healing, and infection control .
- Potential Applications : Synthesis of derivatives for analgesic, anti-epileptic, antiviral, and other therapeutic purposes .
- Potential Applications : Drug development, especially in areas like cardiovascular health and neurological disorders .
Antimicrobial Properties
Antioxidant Potential
Molecular Docking Studies
Pharmaceutical Applications
Bioactive Molecule Precursor
Material Science and Coordination Chemistry
These applications highlight the versatility and potential impact of N1-(1-hydroxybutan-2-yl)-N2-(thiophen-2-ylmethyl)oxalamide in various scientific domains. Researchers continue to explore its properties and applications, making it an exciting area of study . If you need further details or have additional questions, feel free to ask! 😊
properties
IUPAC Name |
N'-(1-hydroxybutan-2-yl)-N-(thiophen-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c1-2-8(7-14)13-11(16)10(15)12-6-9-4-3-5-17-9/h3-5,8,14H,2,6-7H2,1H3,(H,12,15)(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRNISVJFXXXZQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(=O)C(=O)NCC1=CC=CS1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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